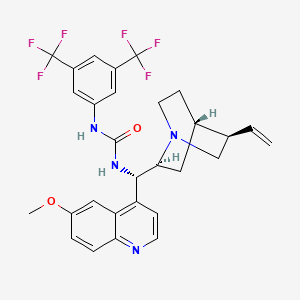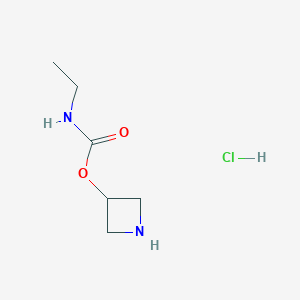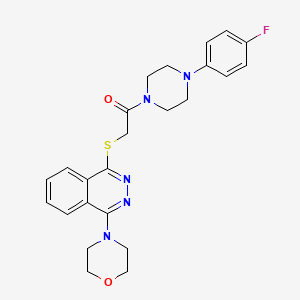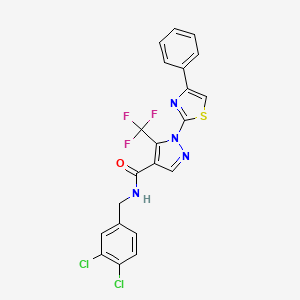![molecular formula C19H18ClN3O4S B2725205 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 678546-99-1](/img/structure/B2725205.png)
2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group suggests that this compound may have some biological activity, but without specific studies, it’s hard to say for certain .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the introduction of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, a common feature in many pharmaceutical drugs, attached to a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the piperazine ring might undergo reactions with acids or bases, and the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group might react with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperazine ring might make it more soluble in water, while the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group might increase its reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
One of the primary applications of derivatives closely related to the compound involves antimicrobial activities. Studies have shown that compounds synthesized through the modification of the benzo[d]isothiazol-3-yl and piperazine derivatives demonstrate potent inhibitory activities against various microbial strains. For instance, a series of compounds synthesized by Mishra and Chundawat (2019) showed significant activity against gram-negative bacterial strains like P. aeruginosa and S. aureus, as well as against fungal strains like C. albicans, indicating a potential for developing new antimicrobial agents from this chemical class (Mishra & Chundawat, 2019).
Antifungal Compound Studies
Another study focused on the solubility thermodynamics and partitioning processes of a novel potential antifungal compound within the same chemical family, emphasizing its poor solubility in buffer solutions and hexane but better solubility in alcohols. This research provides insights into the physicochemical properties essential for the biological activity and formulation of such compounds as antifungal agents (Volkova, Levshin, & Perlovich, 2020).
Structural Studies and Crystallography
Structural analysis and crystallography studies have also been conducted on similar compounds to understand their molecular configuration, which is crucial for their biological activities. For example, Köysal et al. (2003) reported on the crystal structure of a compound with a central piperazine ring, highlighting the molecule's planar and perpendicular arrangements essential for its biological interactions (Köysal et al., 2003).
Antitubercular Activity
Further extending the compound's application, Reddy et al. (2014) synthesized a series of molecules targeting the inhibition of Mycobacterium tuberculosis DNA GyrB, demonstrating significant antitubercular activity and highlighting the compound's potential in combating tuberculosis (Reddy et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-14-4-3-5-15(12-14)21-8-10-22(11-9-21)18(24)13-23-19(25)16-6-1-2-7-17(16)28(23,26)27/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHFZQVRASSLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)

![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)
![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)

![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)
